molecular formula C19H21ClNNaO4 B137269 sodium;2-[4-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetate CAS No. 127299-93-8

sodium;2-[4-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetate

Cat. No.: B137269
CAS No.: 127299-93-8
M. Wt: 385.8 g/mol
InChI Key: SNJIJYKMYQRHRC-WJKBNZMCSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BRL 37344A is a selective agonist of the beta-3 adrenergic receptor. This compound has been extensively studied for its potential biomedical applications, particularly in the fields of obesity and metabolic disorders. Despite its promising properties, BRL 37344A has not been developed for clinical use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BRL 37344A involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include the formation of the phenoxyacetic acid derivative and the subsequent introduction of the beta-3 adrenergic receptor agonist moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of BRL 37344A follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. The use of advanced purification techniques, such as chromatography, is essential to obtain high-purity BRL 37344A suitable for research purposes .

Chemical Reactions Analysis

Types of Reactions

BRL 37344A undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature and solvent choice, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of BRL 37344A can lead to the formation of carboxylic acids, while reduction can yield alcohols. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups .

Scientific Research Applications

BRL 37344A has been widely used in scientific research due to its selective agonist activity on the beta-3 adrenergic receptor. Some of its applications include:

Mechanism of Action

BRL 37344A exerts its effects by selectively binding to and activating the beta-3 adrenergic receptor. This activation leads to the stimulation of various intracellular signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway. The increased cAMP levels result in enhanced lipolysis, thermogenesis, and energy expenditure. Additionally, BRL 37344A has been shown to modulate the expression of genes involved in lipid metabolism and inflammation .

Comparison with Similar Compounds

BRL 37344A is unique due to its high selectivity for the beta-3 adrenergic receptor. Similar compounds include:

    CL 316,243: Another selective beta-3 adrenergic receptor agonist with similar properties but different chemical structure.

    Mirabegron: A clinically approved beta-3 adrenergic receptor agonist used for the treatment of overactive bladder.

    SR 58611A:

BRL 37344A stands out due to its extensive use in preclinical research and its potential for developing new therapeutic agents targeting metabolic disorders .

Properties

IUPAC Name

sodium;2-[4-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO4.Na/c1-13(21-11-18(22)15-3-2-4-16(20)10-15)9-14-5-7-17(8-6-14)25-12-19(23)24;/h2-8,10,13,18,21-22H,9,11-12H2,1H3,(H,23,24);/q;+1/p-1/t13-,18+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNJIJYKMYQRHRC-WJKBNZMCSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OCC(=O)[O-])NCC(C2=CC(=CC=C2)Cl)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC=C(C=C1)OCC(=O)[O-])NC[C@@H](C2=CC(=CC=C2)Cl)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClNNaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80274368
Record name BRL 37344 sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127299-93-8
Record name BRL-37344 sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127299938
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BRL 37344 sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BRL-37344 SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7P384313Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
sodium;2-[4-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetate
Reactant of Route 2
Reactant of Route 2
sodium;2-[4-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetate
Reactant of Route 3
sodium;2-[4-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetate
Reactant of Route 4
Reactant of Route 4
sodium;2-[4-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetate
Reactant of Route 5
Reactant of Route 5
sodium;2-[4-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetate
Reactant of Route 6
Reactant of Route 6
sodium;2-[4-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetate
Customer
Q & A

Q1: How does BRL-37344 sodium interact with its target and what are the downstream effects?

A1: BRL-37344 sodium is a selective agonist for β3-adrenoceptors [, , ]. Upon binding to β3-adrenoceptors in guinea-pig ileum, BRL-37344 sodium stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) accumulation [, , ]. This increase in cAMP levels contributes to the relaxation of ileal smooth muscle [, , ].

Q2: What is the role of M2 muscarinic receptors in the activity of BRL-37344 sodium in the guinea-pig ileum?

A2: Research indicates that stimulation of M2 muscarinic receptors in the guinea-pig ileum inhibits the cAMP accumulation induced by BRL-37344 sodium [, , ]. This suggests an antagonistic relationship between M2 receptor activation and the relaxant effects mediated by β3-adrenoceptor activation by BRL-37344 sodium [, , ].

Q3: Is the effect of M2 receptor stimulation limited to β3-adrenoceptors in the guinea-pig ileum?

A3: No, the inhibitory effect of M2 receptor stimulation is not limited to β3-adrenoceptors. Studies demonstrate that M2 receptor agonists inhibit cAMP accumulation stimulated by not only β3-adrenoceptor agonists like BRL-37344 sodium but also by β1-adrenoceptor agonists and other agents such as 5-HT, vasoactive intestinal peptide, and prostaglandins E2 and E1 [, , ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.